Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a benzimidazole core, which is known for its biological activity, and a substituted benzyl group, which can influence its chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Substitution Reactions:
Formation of the Propanamide Linker: The propanamide linker is introduced by reacting the benzimidazole derivative with 3-bromopropanoic acid or its ester, followed by amidation.
Attachment of the Benzyl Group: The final step involves the nucleophilic substitution of the 3-chloro-4-fluorobenzyl group onto the amide nitrogen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, especially due to the presence of the electron-withdrawing chloro and fluoro substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit activity against various biological targets due to the presence of the benzimidazole core, which is known for its antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be investigated for their potential therapeutic effects. The benzimidazole scaffold is a common motif in many drugs, suggesting that this compound could serve as a lead compound for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by binding to specific proteins or enzymes, thereby inhibiting their function. This can lead to the disruption of critical biological pathways, such as DNA replication in microbes or cell division in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide
- N-(4-fluorobenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide
- N-(3-chloro-4-methylbenzyl)-3-(2-isopropyl-1H-benzimidazol-5-yl)propanamide
Uniqueness
Methyl 4-[(3,5-dimethoxyphenyl)amino]-6-ethylquinoline-2-carboxylate is unique due to the presence of both chloro and fluoro substituents on the benzyl group. These substituents can significantly influence the compound’s reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 4-(3,5-dimethoxyanilino)-6-ethylquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-5-13-6-7-18-17(8-13)19(12-20(23-18)21(24)27-4)22-14-9-15(25-2)11-16(10-14)26-3/h6-12H,5H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFZWEKDAYHZSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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